molecular formula C9H19NO2 B8727266 N-(2,2-dimethoxyethyl)cyclopentanamine

N-(2,2-dimethoxyethyl)cyclopentanamine

Cat. No. B8727266
M. Wt: 173.25 g/mol
InChI Key: WYBPAJYFPAUEJR-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

To a stirred solution of cyclopentanamine (5 g) in methanol (20 mL) was added 2,2-dimethoxyacetaldehyde 60% in water (8.86 mL) and the mixture stirred at ambient temperature for 5 h. A slurry of palladium on carbon (10%, 200 mg) in methanol (5 mL) was added and the mixture hydrogenated at 5 bar for 16 h. It was filtered and concentrated in vacuo to afford N-(2,2-dimethoxyethyl)cyclopentanamine (9.44 g) as a oil. 1H NMR (400 MHz, CDCl3) δ 4.47 (t, J=5.6 Hz, 1H), 3.39 (s, 6H), 3.05 (quintet, J=6.8 Hz, 1H), 2.72 (d, J=5.4 Hz, 2H), 1.89-1.80 (m, 2H), 1.73-1.62 (m, 2H), 1.58-1.48 (m, 2H), 1.36-1.27 (m, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.86 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH:10]=O>CO.O.[Pd]>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
8.86 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture hydrogenated at 5 bar for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(CNC1CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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